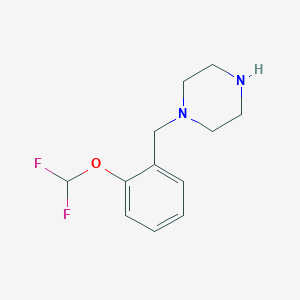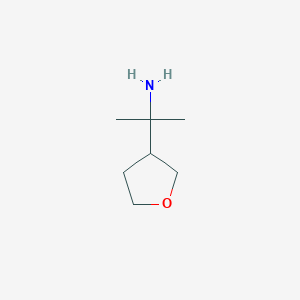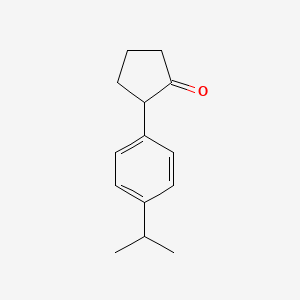
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride is a chemical compound with a molecular weight of 233.72 g/mol . It is a derivative of benzothiazepine, a class of organic compounds containing a benzene ring fused to a thiazepine ring. This compound is known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with a suitable diketone in the presence of a strong acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity . The final product is typically isolated and purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions and at low temperatures.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are conducted in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Alkylated or aminated benzothiazepine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dione hydrochloride .
- 2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione .
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1lambda6,4-benzothiazepine-1,1-dionehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity . This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14ClNO2S |
|---|---|
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
3-methyl-2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-8-7-14(12,13)10-5-3-2-4-9(10)6-11-8;/h2-5,8,11H,6-7H2,1H3;1H |
Clave InChI |
UIPVMFKOHDNMMG-UHFFFAOYSA-N |
SMILES canónico |
CC1CS(=O)(=O)C2=CC=CC=C2CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


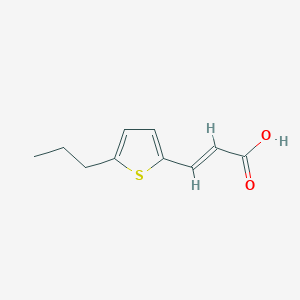
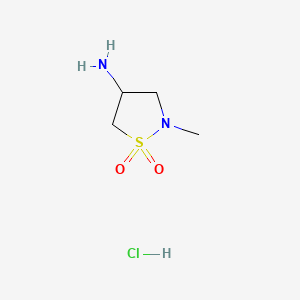
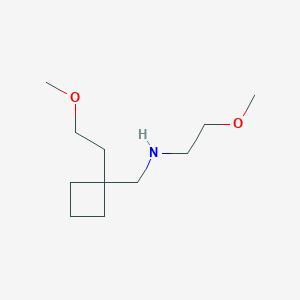
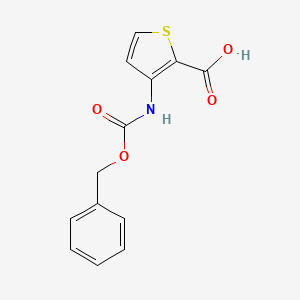
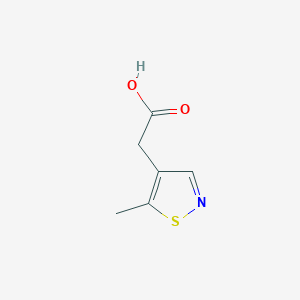
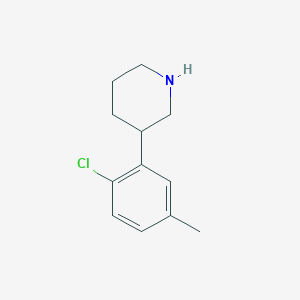

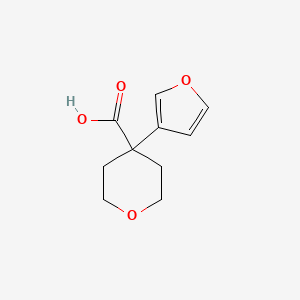
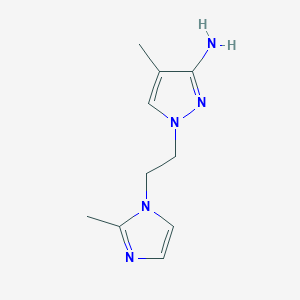
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)
